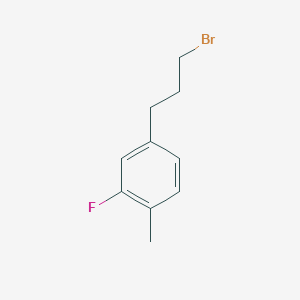
(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is a chemical compound that features a unique structure combining an oxetane ring and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nucleophilic substitution to introduce the pyrrolidine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring, potentially introducing new substituents or altering the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution can introduce a variety of functional groups.
科学的研究の応用
(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the synthesis of materials with specialized properties, such as polymers or advanced composites.
作用機序
The mechanism of action of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane and pyrrolidine rings can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
(3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.
Oxetane derivatives: Compounds containing the oxetane ring, which can have varied properties depending on the substituents attached.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, used in various chemical and pharmaceutical applications.
Uniqueness: (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is unique due to the combination of the oxetane and pyrrolidine rings in its structure. This dual-ring system can impart specific chemical and biological properties, making it valuable for research and development in multiple fields.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
[1-(oxetan-3-yl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C8H16N2O/c9-4-7-2-1-3-10(7)8-5-11-6-8/h7-8H,1-6,9H2 |
InChIキー |
FQOMTTRWTGUYTP-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2COC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



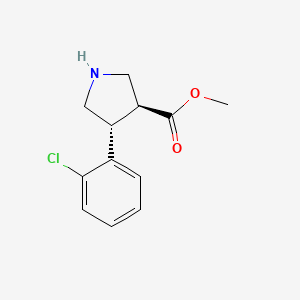
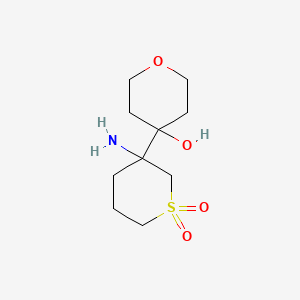

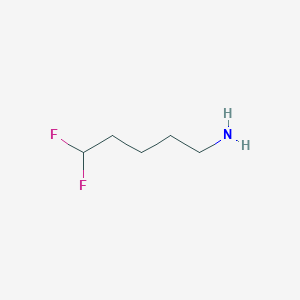



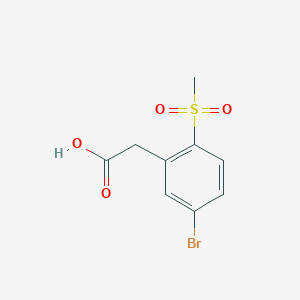
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)

